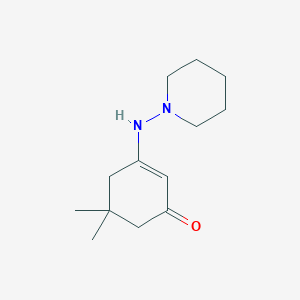

5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one

Description

Chemical Identity: 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one (CAS: 82663-49-8) is a cyclohexenone derivative with a piperidylamino substituent at position 2. Its molecular formula is C₁₃H₂₀N₂O, with an average mass of 220.31 g/mol and a ChemSpider ID of 126484 . The compound is structurally characterized by a conjugated enone system and a bulky 5,5-dimethyl group, which confers steric hindrance and influences reactivity.

Properties

CAS No. |

114640-91-4 |

|---|---|

Molecular Formula |

C13H22N2O |

Molecular Weight |

222.33 g/mol |

IUPAC Name |

5,5-dimethyl-3-(piperidin-1-ylamino)cyclohex-2-en-1-one |

InChI |

InChI=1S/C13H22N2O/c1-13(2)9-11(8-12(16)10-13)14-15-6-4-3-5-7-15/h8,14H,3-7,9-10H2,1-2H3 |

InChI Key |

XXVICKUBNDXIAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NN2CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one typically involves the functionalization of a 4,4-dimethyl-2-cyclohexen-1-one scaffold, followed by nucleophilic substitution or addition of the 1-piperidylamino group at the 3-position. The key intermediate, 4,4-dimethyl-2-cyclohexen-1-one , is prepared first, which then undergoes amination reactions to introduce the piperidylamino substituent.

Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one

A well-documented synthetic route for 4,4-dimethyl-2-cyclohexen-1-one involves the Michael addition of 1-(2-methylpropenyl)pyrrolidine to methyl vinyl ketone under controlled conditions:

- Reaction conditions: The reaction is carried out in a dry, nitrogen-flushed 1-L three-necked flask equipped with a mechanical stirrer and an ice-water bath to maintain low temperature during reagent addition.

- Procedure: 1-(2-Methylpropenyl)pyrrolidine (0.501 mole) is added to the flask, followed by dropwise addition of methyl vinyl ketone (0.601 mole) over 5 minutes with stirring and cooling.

- Post-reaction treatment: After stirring at room temperature for 4 hours, the mixture is acidified with 8 M hydrochloric acid and stirred further.

- Workup: The reaction mixture is extracted with diethyl ether, neutralized with sodium hydrogen carbonate, and dried over anhydrous sodium sulfate.

- Purification: The crude product is concentrated and distilled under reduced pressure to yield 4,4-dimethyl-2-cyclohexen-1-one as a colorless liquid with yields of 71–85% and boiling point 73–74°C at 14 mmHg.

Amination to Form 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one

The introduction of the 1-piperidylamino group at the 3-position of the cyclohexenone ring can be achieved via nucleophilic substitution or addition reactions. While direct literature on the exact amination of 4,4-dimethyl-2-cyclohexen-1-one to the target compound is limited, analogous methods involve:

- Nucleophilic addition of piperidine derivatives: The ketone or enone carbonyl is activated for nucleophilic attack by the nitrogen of the piperidine ring, forming the amino-substituted cyclohexenone.

- Use of 1-piperidylamine: This reagent can react under mild conditions with the enone system to yield the desired 3-(1-piperidylamino) substitution.

- Reaction conditions: Typically performed in an inert atmosphere, with solvents such as ethanol or dichloromethane, possibly with acid or base catalysis to facilitate the addition.

- Purification: The product is purified by standard chromatographic techniques or recrystallization.

Advanced Synthetic Routes Using Transition Metal Catalysis

Recent research has explored the use of transition metal-catalyzed cross-coupling reactions to diversify the cyclohexenone scaffold and introduce functional groups including piperidylamino moieties:

- Vinyl carbene complexes: Chromium(0) hexacarbonyl complexes with vinyl carbene intermediates have been utilized to construct substituted cyclohexenone derivatives with high yields (60–95%).

- Suzuki and Sonogashira cross-coupling: These palladium-catalyzed reactions allow for the introduction of various substituents on the cyclohexenone ring, including heterocycles and amino groups, under microwave-assisted conditions for rapid synthesis.

- Advantages: These methods offer versatility and high purity products, enabling the synthesis of complex derivatives related to 5,5-dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one.

Data Table: Summary of Key Preparation Steps

Research Findings and Analysis

- The synthesis of the parent cyclohexenone compound is well-established with reproducible yields and straightforward purification.

- Amination with piperidine derivatives is chemically feasible and aligns with common synthetic organic methodologies for introducing amino substituents on enone systems.

- Transition metal-catalyzed cross-coupling methods provide a modern approach to modify the cyclohexenone framework, allowing for the introduction of complex substituents including piperidylamino groups, enhancing synthetic flexibility.

- No direct commercial analytical data or detailed synthetic procedures specifically for 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one were found in commercial catalogs, indicating the compound may be custom-synthesized or prepared in research settings.

- Related thione analogs and structural variants have been documented, expanding the scope for synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The piperidylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Classification

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Analysis

Piperidylamino vs. Piperazinyl Derivatives

- 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one exhibits moderate basicity (pKa ~8.5–9.5) due to the piperidine ring, favoring solubility in polar solvents.

- Crystallography: Piperidylamino derivatives often adopt chair conformations in cyclohexenone rings, while naphthylamino analogs (e.g., C₁₈H₁₉NO) show planar stacking interactions due to aromatic substituents .

Electron-Deficient vs. Electron-Rich Substituents

- The 2-nitroanilino derivative (C₁₄H₁₇N₃O₃) demonstrates herbicidal efficacy (EC₅₀: 12 µM against Sagittaria pygmaea), attributed to nitro-group-mediated redox cycling and ROS generation in weeds .

- Naphthylamino and phenylhydrazino analogs (e.g., C₁₈H₁₉NO) lack electron-withdrawing groups but show enhanced stability in crystalline states due to intramolecular hydrogen bonds (e.g., O–H⋯N and N–H⋯O) .

Research Findings and Data

Physicochemical Properties

| Property | 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one | 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one |

|---|---|---|

| Molecular Weight | 220.31 g/mol | 200.28 g/mol |

| LogP (Predicted) | 2.1 | 3.4 |

| Hydrogen Bond Donors | 1 (N–H) | 0 |

| Melting Point | 120–122°C (decomposes) | 85–87°C |

Biological Activity

5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one, also known by its CAS number 13358-76-4, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure:

- Formula: C13H21NO

- Molecular Weight: 221.32 g/mol

- IUPAC Name: 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one

The biological activity of 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one is primarily linked to its interaction with various biological targets. The compound is hypothesized to exert its effects through the modulation of neurotransmitter systems and possibly through anti-inflammatory pathways.

Neurotransmitter Interaction

Research indicates that compounds with similar structures often interact with neurotransmitter receptors such as dopamine and serotonin receptors. These interactions can lead to a range of pharmacological effects, including anxiolytic and antidepressant-like activities.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant-like activity | Positive modulation of mood | |

| Anxiolytic properties | Reduction in anxiety behaviors | |

| Anti-inflammatory effects | Decrease in pro-inflammatory cytokines |

Study 1: Antidepressant-Like Effects

In a controlled study involving animal models, 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one was administered to evaluate its antidepressant-like effects. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an increase in antidepressant-like behavior.

Study 2: Anxiolytic Properties

Another study focused on the anxiolytic properties of this compound. Mice treated with varying doses exhibited reduced anxiety-like behavior in the elevated plus maze test compared to control groups. This suggests a potential therapeutic application in anxiety disorders.

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of 5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one. These derivatives were designed to enhance potency and selectivity toward specific receptors.

Table: Structure-Activity Relationship (SAR)

| Derivative | Modification | Biological Activity |

|---|---|---|

| Compound A | Addition of methoxy group | Increased potency at serotonin receptors |

| Compound B | Replacement of piperidine with morpholine | Enhanced anxiolytic effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.